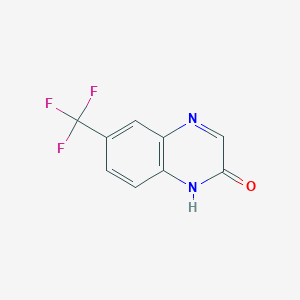

6-(Trifluoromethyl)quinoxalin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEISFASDVIILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506871 | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-18-8 | |

| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. The quinoxalinone core, a fusion of a benzene (B151609) ring and a pyrazin-2(1H)-one ring, is considered a "privileged scaffold". nih.gov This term signifies that the quinoxalinone structure is a versatile framework capable of interacting with a wide range of biological targets, making it a frequent component in pharmacologically active compounds. nih.gov

Overview of Research Trajectories on the Quinoxalinone Scaffold

Research on the quinoxalinone scaffold has evolved significantly over the past few decades, expanding from fundamental synthesis to a wide array of applications. These heterocyclic structures are not only found in natural products like certain vitamins and antibiotics but have also been the focus of extensive synthetic efforts to produce novel pharmacophores. mtieat.org

The trajectory of quinoxalinone research showcases a broad spectrum of investigated biological activities. Derivatives of this scaffold have been reported to exhibit a remarkable range of properties, including:

Antimicrobial nih.gov

Antiviral nih.gov

Anti-inflammatory sapub.org

Antimalarial mtieat.org

Antidepressant mtieat.org

This wide range of biological effects has cemented the quinoxalinone framework as a key motif in modern medicinal chemistry. Furthermore, the unique photophysical attributes of quinoxaline-based moieties have led to their exploration in materials science, where they have been employed as sensing materials for the detection of various chemical species. The continuous development of greener and more efficient synthetic methodologies underscores the ongoing demand for novel quinoxalinone derivatives. mtieat.org

Below is a summary of the diverse biological activities associated with the quinoxalinone scaffold.

| Biological Activity | Description |

| Anticancer | Quinoxalinone derivatives have shown cytotoxic effects against various human cancer cell lines. nih.govnih.gov |

| Antimicrobial | The scaffold is a core component of compounds with activity against bacteria and fungi. nih.govnih.gov |

| Antiviral | Certain derivatives have been investigated as potential inhibitors of reverse transcriptase for anti-HIV applications. sapub.org |

| Anti-inflammatory | The framework has been incorporated into molecules designed to have anti-inflammatory properties. sapub.org |

| Other Activities | Research has also explored antimalarial, antidiabetic, antioxidant, and antidepressant applications. mtieat.org |

The Role of Trifluoromethylation in Enhancing Biological Activity and Pharmacological Relevance

Established Synthetic Routes to Quinoxalin-2(1H)-ones

The quinoxalin-2(1H)-one framework is a privileged structure in medicinal chemistry and materials science. nih.gov Consequently, numerous methods for its synthesis have been established over the years.

A foundational and widely utilized method for constructing the quinoxaline (B1680401) ring system involves the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. sapub.orgsapub.org This approach is valued for its simplicity and reliability. In the context of synthesizing the precursor for this compound, this would involve reacting 4-trifluoromethyl-1,2-phenylenediamine with a suitable α-keto acid or its ester, such as glyoxylic acid or ethyl glyoxalate.

The reaction typically proceeds by initial formation of an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic product. sapub.org Researchers have developed various conditions to facilitate this transformation, ranging from refluxing in solvents like ethanol (B145695) to using mild acidic catalysts. sapub.orgsapub.org More recent advancements include performing the condensation at room temperature in the presence of trifluoroacetic acid, which has been shown to be effective for a broad range of substrates. rsc.orgnih.gov The use of microwave irradiation has also been reported to accelerate the reaction, often leading to high yields and pure products in shorter timeframes. sapub.org

A specific example of this type of condensation is the reaction of 1,2-diamino-3,4,5,6-tetrafluorobenzene with ninhydrin, which yields a highly fluorinated indenoquinoxalinone, demonstrating the versatility of this reaction for creating complex, fluorinated heterocyclic systems. mdpi.com

Table 1: Examples of Condensation Reactions for Quinoxalinone Synthesis This table is interactive. Click on headers to sort.

| o-Phenylenediamine Derivative | Dicarbonyl Compound | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methyl-quinoxaline | Facile and widely used method | sapub.org |

| o-Phenylenediamine | Hexane-2,3,5-trione | 3,4-Dihydroquinoxaline-2(1H)-one derivative | Synthesis of complex quinoxalinones | sapub.orgsapub.org |

| N-protected o-Phenylenediamines | Various carbonyls | Quinoxalin-2(1H)-ones | Mild, room temperature conditions | rsc.orgnih.gov |

| o-Phenylenediamines | 1,2-Dicarbonyl compounds | Quinoxalines | Microwave-assisted, solvent efficiency | sapub.org |

A more contemporary strategy for the synthesis of quinoxalin-2(1H)-ones involves an oxidative amidation-heterocycloannulation protocol. This method circumvents the need for pre-functionalized α-dicarbonyl compounds by generating a reactive intermediate in situ. A notable example is the metal-catalyst-free synthesis from 2,2-dibromo-1-arylethanones and aryl-1,2-diamines. thieme-connect.deresearchgate.net

In this protocol, dimethyl sulfoxide (B87167) (DMSO) acts as both the solvent and the oxidant. It oxidizes the 2,2-dibromo-1-arylethanone to form a key α-keto acid chloride equivalent intermediate. thieme-connect.de This highly reactive species then readily engages with the o-phenylenediamine. The reaction proceeds through the formation of an imine, followed by intramolecular cyclization to furnish the final quinoxalin-2(1H)-one product in good yields. thieme-connect.deresearchgate.net This one-pot strategy is advantageous as it avoids the isolation of sensitive intermediates and often uses readily available starting materials. thieme-connect.de

The regioselectivity of this reaction has been studied, particularly with unsymmetrically substituted o-phenylenediamines. Spectroscopic analysis, such as Nuclear Overhauser Effect (NOE) studies, has shown that the reaction preferentially proceeds through an imine mechanism rather than an initial amide formation, which dictates the final substitution pattern on the quinoxalinone ring. thieme-connect.de

Advanced Strategies for Trifluoromethylation of Quinoxalin-2(1H)-ones

Directly installing a trifluoromethyl (CF3) group onto a pre-formed quinoxalin-2(1H)-one ring is a highly desirable and atom-economical approach. The CF3 group is a crucial substituent in pharmaceuticals, known for enhancing metabolic stability, lipophilicity, and binding affinity. researchgate.net

Direct C-H bond functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. For quinoxalin-2(1H)-ones, the C3-H bond is particularly susceptible to functionalization. Several methods have been developed for the direct C-H trifluoromethylation of this scaffold. sci-hub.se

One transition-metal-free approach utilizes sodium trifluoromethanesulfinate (CF3SO2Na, also known as the Langlois' reagent) as the trifluoromethyl source in the presence of an oxidant like K2S2O8. sci-hub.seacs.org This method provides a practical and inexpensive route to a variety of 3-trifluoromethyl-quinoxalin-2(1H)-one derivatives in moderate to excellent yields under mild conditions. sci-hub.se

Hypervalent iodine(III) reagents are attractive alternatives to heavy metal-based reagents due to their low toxicity, high reactivity, and commercial availability. nih.govfrontiersin.orgnih.gov They have been successfully employed in the direct C3-H trifluoromethylation of quinoxalin-2(1H)-ones. nih.govfrontiersin.org

In a typical procedure, a hypervalent iodine(III) reagent, such as PhI(OAc)2, is used in combination with a trifluoromethyl source like TMSCF3 (trimethyl(trifluoromethyl)silane). nih.govfrontiersin.org The proposed mechanism suggests that the hypervalent iodine reagent reacts with the trifluoromethyl source to generate an active iodine(III)-CF3 species. nih.govacs.org This intermediate then decomposes to produce a trifluoromethyl radical (•CF3). nih.govfrontiersin.org The highly electrophilic •CF3 radical then attacks the electron-rich C3 position of the quinoxalin-2(1H)-one ring to form a radical intermediate. Subsequent oxidation completes the reaction, regenerating the aromatic system and yielding the desired 3-trifluoromethylated product. nih.govfrontiersin.org This method provides a convenient and environmentally friendly pathway for synthesizing these valuable compounds. nih.gov

Table 2: Comparison of C-H Trifluoromethylation Methods This table is interactive. Click on headers to sort.

| Method | Reagents | Key Advantage | Mechanism | Reference(s) |

|---|---|---|---|---|

| Transition-Metal-Free | CF3SO2Na, K2S2O8 | Inexpensive reagents, mild conditions | Radical | sci-hub.se |

| Hypervalent Iodine(III) | PhI(OAc)2, TMSCF3 | Environmentally benign, metal-free | Radical | nih.govfrontiersin.org |

| Electrochemical | CF3SO2Na, Electricity | Avoids chemical oxidants, high control | Radical | researchgate.netnih.gov |

Electrosynthesis represents a green and powerful platform for chemical transformations, often proceeding under mild conditions without the need for stoichiometric chemical oxidants. researchgate.netnih.gov The direct electrochemical C-H trifluoromethylation of quinoxalin-2(1H)-ones has been successfully developed. researchgate.netresearchgate.net This method aligns with the principles of sustainable chemistry by using electricity as a traceless reagent. nih.gov

The reaction is typically carried out in an undivided cell using simple carbon-based electrodes. Quinoxalin-2(1H)-one is subjected to electrolysis in the presence of an inexpensive and stable trifluoromethyl source, such as Langlois' reagent (CF3SO2Na). researchgate.netnih.gov The mechanism involves the anodic oxidation of the trifluoromethanesulfinate anion to generate the key trifluoromethyl radical (•CF3). nih.gov This radical then adds to the C3 position of the quinoxalin-2(1H)-one. The resulting radical intermediate is then oxidized at the anode to a cationic species, which loses a proton to afford the final 3-trifluoromethyl-quinoxalin-2(1H)-one product. nih.gov This operationally simple protocol demonstrates excellent functional group tolerance and provides a sustainable route to these important fluorinated heterocycles. researchgate.netacs.orgchemrxiv.org

C-H Bond Functionalization Approaches

Photocatalytic Trifluoromethylation (e.g., Visible Light-Induced, Heterogeneous Catalysis)

Visible light-induced photocatalysis has emerged as a powerful and sustainable tool for the C-H trifluoromethylation of quinoxalin-2(1H)-ones. This approach harnesses the energy of photons to generate trifluoromethyl radicals from various precursors, often under mild, catalyst-free conditions.

A notable method involves the C-H trifluoromethylation of quinoxalin-2(1H)-ones using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source, activated by visible light irradiation without any external photocatalyst. researchgate.net This process provides a variety of 3-trifluoromethylquinoxalin-2(1H)-ones in moderate to excellent yields. researchgate.net Mechanistic studies suggest that the product itself can act as a photosensitizer, and the reaction proceeds through the generation of singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•−) via energy and single-electron transfer processes. researchgate.net

Another innovative, catalyst-free approach achieves the direct C3-hydroxyfluoroalkylation of quinoxalin-2(1H)-ones using N-trifluoroethoxyphthalimide as the radical precursor under visible light. nih.gov This metal-free and catalyst-free method highlights the potential for generating diverse fluoroalkylated quinoxalinones. nih.gov

Heterogeneous catalysis also plays a role in these transformations. For instance, graphene oxide has been utilized as a catalyst for the trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent, showcasing the potential for recyclable catalytic systems in these reactions. mdpi.com Furthermore, photoredox catalysis has enabled the multicomponent oxidative trifluoromethylation of alkynes, which can be adapted for synthesizing α-trifluoromethyl ketones, key precursors for various heterocycles. organic-chemistry.org

Research findings have demonstrated the versatility of photocatalytic methods with different trifluoromethyl sources and reaction setups.

Table 1: Examples of Photocatalytic Trifluoromethylation of Quinoxalin-2(1H)-ones

| Trifluoromethyl Source | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| Sodium trifluoromethanesulfinate (CF3SO2Na) | Visible light, no external photocatalyst | Product acts as a photosensitizer | researchgate.net |

| N-trifluoroethoxyphthalimide | Visible light, catalyst-free | Direct C3-hydroxyfluoroalkylation | nih.gov |

| Langlois' reagent | Graphene oxide, visible light | Heterogeneous catalysis | mdpi.com |

Decarboxylative Fluoroalkylation

Decarboxylative coupling reactions represent another effective strategy for introducing fluorinated alkyl groups onto the quinoxalinone scaffold. These methods typically involve the reaction of a quinoxalin-2(1H)-one with a fluorinated carboxylic acid, which expels carbon dioxide to generate a fluoroalkyl radical that subsequently functionalizes the quinoxalinone core.

A significant advantage of this approach is the ability to operate under transition-metal-free conditions. For example, a facile and efficient decarboxylative radical coupling of α,α-difluoroarylacetic acids with quinoxalin-2(1H)-ones has been developed. capes.gov.br This method proceeds under mild conditions to afford C3-difluoroarylmethylated quinoxalin-2(1H)-ones. capes.gov.br

Photo-induced processes can also drive decarboxylation. An iron-catalyzed ligand-to-metal charge transfer (LMCT) process has been used for the decarboxylation of fluoroalkyl carboxylic acids. rsc.org The resulting fluoroalkyl radicals then undergo a cascade cyclization to produce fluoroalkylated quinolinones, a related class of heterocycles, demonstrating the potential of this methodology for quinoxalinone synthesis as well. rsc.org

Multi-Component Reactions (MCRs) for Trifluoromethylated Quinoxalinones

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like trifluoromethylated quinoxalinones.

Visible-light-induced three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source like sodium trifluoromethanesulfinate (CF3SO2Na) have been successfully developed. mdpi.com These reactions lead to the formation of 3-trifluoroalkylated quinoxalin-2(1H)-ones through a cascade process. mdpi.com Similarly, photoredox-catalyzed three-component reactions can achieve the 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes while concurrently introducing a quinoxalin-2(1H)-one moiety. mdpi.com

A K2S2O8-mediated three-component protocol provides another pathway for constructing 3-trifluoroalkylated quinoxalin-2(1H)-ones under metal-free conditions. acs.org This reaction couples quinoxalin-2(1H)-ones with unactivated alkenes and Langlois' reagent, offering a highly attractive approach to these biologically significant compounds. acs.org The development of MCRs enriches the synthetic toolbox for accessing diverse and complex quinoxalinone derivatives. researchgate.net

Table 2: Selected Multi-Component Reactions for Trifluoromethylated Quinoxalinones

| Components | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one, alkene, CF3SO2Na | Visible light | 3-Trifluoroalkylated quinoxalin-2(1H)-one | mdpi.com |

| Quinoxalin-2(1H)-one, alkene, Langlois' reagent | K2S2O8 | 3-Trifluoroalkylated quinoxalin-2(1H)-one | acs.org |

Green Chemistry Principles in the Synthesis of Trifluoromethylated Quinoxalinones

The synthesis of trifluoromethylated quinoxalinones is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Metal-Free Conditions

A significant trend in the synthesis of trifluoromethylated quinoxalinones is the move away from transition-metal catalysts, which can be costly, toxic, and leave trace metal residues in the final products. researchgate.netsci-hub.se

Direct C-H trifluoromethylation of quinoxalin-2(1H)-ones has been achieved using inexpensive trifluoromethyl sources like sodium trifluoromethanesulfinate in combination with an oxidant such as [bis(trifluoroacetoxy)iodo]benzene, entirely avoiding the need for metal catalysts. sci-hub.seresearchgate.net This approach is valued for its mild reaction conditions and high tolerance for various functional groups. sci-hub.seresearchgate.net Similarly, direct C-H functionalization to produce 3-vinylated quinoxalin-2(1H)-ones has been reported using an ammonium (B1175870) persulfate oxidant in the absence of any metal or ligand. frontiersin.org

Furthermore, methods utilizing fluorinated acids, such as trifluoroacetic acid, as the CF3 source have been developed to synthesize fluorinated quinazolinones and quinoxalines without any catalysts or additives, highlighting a high-economy and broad-scope approach. organic-chemistry.org The development of metal-free reactions, including those initiated by visible light, is a cornerstone of modern, sustainable organic synthesis. nih.gov

Recyclable Catalytic Systems

The development of recyclable catalysts is a key aspect of green chemistry, offering both economic and environmental benefits. In the context of quinoxaline synthesis, several heterogeneous and nanoparticle-based catalytic systems have been designed for easy recovery and reuse.

Nanoparticle-supported cobalt catalysts have proven to be highly stable and reusable for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov These catalysts can be used for numerous reaction cycles (up to 12) without a significant drop in catalytic activity, and with no detectable cobalt leaching into the product. nih.gov

Other recyclable systems include alumina-supported heteropolyoxometalates, which are efficient, thermally stable, and can be recovered and reused over several cycles for quinoxaline synthesis. nih.gov Various nano-catalysts, such as nano-kaoline/BF3/Fe3O4 and monoclinic zirconia nanoparticles, have also been employed, demonstrating good reusability and stability under mild reaction conditions. nih.govscispace.com

Table 3: Examples of Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst System | Key Features | Reusability | Reference |

|---|---|---|---|

| Nanoparticle-supported Cobalt | Highly stable, no metal leaching | At least 10-12 runs | nih.gov |

| Alumina-supported Molybdophosphovanadates | Thermally stable, easy workup | Several cycles without considerable loss of reactivity | nih.gov |

| Nano-kaoline/BF3/Fe3O4 | Stable, mild grinding conditions | Recyclable | nih.govscispace.com |

Aqueous Medium and Mild Reaction Conditions

Performing reactions in water as a solvent and under mild conditions (e.g., room temperature) significantly enhances the green profile of a synthetic process. Water is a non-toxic, non-flammable, and inexpensive solvent.

Recent advancements include visible-light-driven multicomponent radical cascade reactions for the alkylation of quinoxalinones that proceed in water. researchgate.net These reactions can be conducted in the absence of both photoredox catalysts and additives, representing an operationally simple and environmentally friendly strategy. researchgate.net The synthesis of quinoxalines has also been achieved using catalysts like magnetic Fe3O4 nanoparticles in water at room temperature. nih.gov The use of recyclable alumina-supported catalysts has also enabled quinoxaline synthesis at room temperature, further reducing the energy input required for the transformation. nih.gov These developments demonstrate a clear trend towards more benign and sustainable synthetic protocols. researchgate.net

Elucidation of Radical Reaction Pathways

The formation of C-CF3 bonds in quinoxalinone systems often proceeds through radical-mediated pathways. Visible-light-induced reactions have emerged as a powerful tool for generating trifluoromethyl radicals (•CF3) from various precursors under mild conditions. These radicals can then engage in addition reactions with the quinoxalinone core.

One common strategy involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a source of trifluoromethyl radicals. researchgate.net In a proposed mechanism, the photocatalyst, upon irradiation with visible light, enters an excited state. This excited photocatalyst can then facilitate a single-electron transfer (SET) to CF3SO2Na, leading to its fragmentation and the generation of a •CF3 radical and sulfur dioxide (SO2). The highly electrophilic •CF3 radical subsequently adds to the electron-rich C3 position of the quinoxalin-2(1H)-one ring.

Another pathway involves a three-component cascade reaction, for instance, between quinoxalin-2(1H)-ones, alkenes, and sulfinic acids, which proceeds under metal- and external photocatalyst-free conditions. nih.gov The reaction is believed to be initiated by the formation of an electron donor-acceptor (EDA) complex between the quinoxalin-2(1H)-one and the sulfinic acid. nih.gov Upon photoexcitation, this complex can undergo transformations leading to the generation of radical species that drive the cascade reaction.

In the context of direct C-H functionalization, radical addition to the quinoxalinone scaffold is a key step. For example, in a three-component 1,2-di(hetero)arylation of styrenes using quinoxalin-2(1H)-ones and thianthrenium salts, an aryl radical is generated via a SET process. This aryl radical then undergoes a tandem radical addition to the styrene (B11656) and the C3 position of the quinoxalin-2(1H)-one. nih.gov

A summary of radical precursors and their proposed activation methods for quinoxalinone functionalization is presented in Table 1.

| Radical Precursor | Activation Method | Generated Radical | Reference |

| Sodium trifluoromethanesulfinate (CF3SO2Na) | Visible-light photocatalysis (SET) | Trifluoromethyl radical (•CF3) | researchgate.net |

| Aryl thianthrenium salts | Visible-light-induced SET | Aryl radical | nih.gov |

| Sulfinic acids | Formation of EDA complex with quinoxalin-2(1H)-one | Sulfonyl radical | nih.gov |

Role of Oxidants and Radical Intermediates

Oxidants play a critical role in many synthetic routes leading to functionalized quinoxalin-2(1H)-ones, often by facilitating the generation of radical intermediates or promoting the final aromatization step. The choice of oxidant can significantly influence the reaction pathway and the final product distribution.

Hydrogen peroxide (H2O2) has been employed as a green oxidant in the visible-light-driven divergent transformation of quinoxalin-2(1H)-ones. rsc.org Depending on the reaction atmosphere, this method can selectively yield either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. rsc.org The reaction mechanism likely involves the photo-homolysis of H2O2 to generate hydroxyl radicals (•OH), which can then initiate a cascade of radical events.

Air, a readily available and environmentally benign oxidant, is utilized in the photocatalytic three-component cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids. nih.gov In this system, oxygen from the air likely acts as the terminal oxidant, regenerating the catalyst or trapping a radical intermediate to complete the catalytic cycle.

Graphene oxide (GO) has been shown to act as a catalyst in a three-component tandem reaction to form olefinic C-CF3 bonds with quinoxalin-2(1H)-ones. researchgate.net Mechanistic studies suggest that GO can facilitate an auto-tandem radical addition involving trifluoromethyl and superoxide radicals. researchgate.net The oxygen-containing functional groups on the surface of GO are believed to play a crucial role in mediating these radical processes. researchgate.net

The following table summarizes the role of different oxidants in the synthesis of quinoxalinone derivatives.

| Oxidant | Reaction Type | Proposed Role | Reference |

| Hydrogen Peroxide (H2O2) | Photoinduced C-H functionalization | Generation of hydroxyl radicals | rsc.org |

| Air (O2) | Photocatalytic three-component cascade | Terminal oxidant | nih.gov |

| Graphene Oxide (GO) | Three-component tandem reaction | Mediation of auto-tandem radical addition | researchgate.net |

Computational Studies in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are often difficult to probe experimentally. montclair.edu While a specific DFT study on the formation of this compound is not available, computational analyses of related systems provide significant insights into the plausible mechanistic pathways.

DFT calculations can be used to study and identify transition states, intermediates, and reaction pathways, making the investigation of complex kinetics more feasible. montclair.edu For trifluoromethylation reactions, computational analysis can help in understanding the formation of •CF3 radicals and their subsequent reaction with the aromatic substrate. montclair.edu For instance, in a proposed copper-catalyzed trifluoromethylation, DFT could be used to model the energetics of the steps involving the copper catalyst and the trifluoromethyl source. montclair.edu

In the synthesis of quinoxalinone-N-oxides, DFT calculations at the B3LYP/6-31+G** level of theory were employed to investigate the mechanism of the annulation reaction between trichloronitroethylene and anilines. nih.gov This study compared different proposed pathways and identified the most plausible one based on the calculated activation energies of the rate-determining steps. nih.gov

Furthermore, DFT has been used to investigate the electronic properties of quinoxalinone derivatives. scispace.com Such studies, which often involve the calculation of frontier molecular orbitals (HOMO and LUMO), can help predict the reactivity of the quinoxalinone core towards radical attack. The distribution of these orbitals can indicate the most likely sites for electrophilic or nucleophilic attack, thus rationalizing the observed regioselectivity in functionalization reactions. scispace.com

Electrocatalytic and Photocatalytic Mechanistic Insights

Electrocatalysis and photocatalysis offer green and efficient alternatives to traditional synthetic methods for the functionalization of quinoxalin-2(1H)-ones. These techniques often proceed through distinct mechanistic pathways involving single-electron transfer (SET) events.

Visible-light-mediated reactions can proceed even without an external photocatalyst. rsc.org In such cases, the quinoxalin-2(1H)-one itself can absorb light and become photoexcited. nih.gov This excited state can then participate in electron transfer processes. For example, in the additive-free, visible-light-induced three-component reaction of quinoxalin-2(1H)-ones, styrenes, and aryl thianthrenium salts, the photoexcited quinoxalin-2(1H)-one initiates a SET to the aryl thianthrenium salt, generating an aryl radical. nih.gov This radical then triggers a cascade addition to the styrene and the quinoxalin-2(1H)-one. nih.gov

The formation of an electron donor-acceptor (EDA) complex is another key mechanistic feature in some photocatalytic systems. nih.gov In the reaction between quinoxalin-2(1H)-ones and sulfinic acids, the formation of an EDA complex has been proposed. nih.gov Upon irradiation with visible light, this complex is excited, facilitating the subsequent chemical transformations.

In a Bi-catalyzed C-H trifluoromethylation of heteroarenes using CF3SO2Cl under light irradiation, computational and structural studies suggest a mechanism involving an open-shell redox manifold at the bismuth center. researchgate.net The proposed catalytic cycle includes the oxidative addition of CF3SO2Cl to a Bi(I) catalyst, followed by a light-induced homolysis of a Bi(III)-O bond to generate the trifluoromethyl radical. researchgate.net

A novel photochemical difluoromethylation of quinoxalin-2(1H)-ones has also been achieved under catalyst-free conditions using difluoroacetic anhydride (B1165640) and pyridine (B92270) N-oxide, highlighting the utility of photochemical methods in introducing fluorinated groups. iiste.org

Structure Activity Relationship Sar and Biological Target Identification in Trifluoromethylated Quinoxalinone Research

Medicinal Chemistry Perspectives on Quinoxalinone Derivatives

Quinoxalinone and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a core structure that can be modified to interact with a wide range of biological targets. researchgate.net This versatility stems from the fused benzene (B151609) and pyrazine (B50134) rings, which form a benzopyrazine system that is a bioisosteric equivalent of quinoline, naphthalene, and benzothiophene. ijpsjournal.comcore.ac.uk The quinoxalinone core serves as a foundational structure for designing and synthesizing compounds with diverse and significant pharmacological activities. researchgate.nettandfonline.com The ability to easily functionalize the quinoxalinone ring system allows chemists to systematically alter its properties and explore structure-activity relationships (SAR). tandfonline.comproquest.com

A key strategy in modern drug design is the incorporation of fluorine-containing functional groups to enhance a molecule's pharmacological profile. researchgate.net The trifluoromethyl (-CF3) group is of particular interest due to its unique properties. researchgate.netmdpi.com Introducing a -CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. mdpi.comnih.gov Compared to a hydrogen atom, the trifluoromethyl group is strongly electron-withdrawing and can increase a compound's metabolic stability by blocking potential sites of metabolism, leading to a longer biological half-life. mdpi.com This modification has been successfully used to improve the efficacy and pharmacokinetic properties of numerous bioactive molecules. researchgate.netnih.gov In the context of quinoxalinones, the addition of a trifluoromethyl group, as seen in 6-(Trifluoromethyl)quinoxalin-2(1H)-one, is a strategic approach to modulate the compound's biological activity and potential therapeutic applications. researchgate.netpnrjournal.com

Biological Activities of this compound and Analogues

The quinoxaline (B1680401) scaffold is associated with a broad spectrum of biological activities. researchgate.netnih.govnih.gov The introduction of a trifluoromethyl group onto this scaffold can modulate these activities, leading to compounds with enhanced potency or novel mechanisms of action. Research into this compound and its analogues has revealed a range of promising therapeutic potentials across various disease areas. researchgate.netpnrjournal.comsapub.orgnih.gov

Quinoxalinone derivatives are well-established as a class of compounds with significant antimicrobial properties. researchgate.netresearchgate.net The incorporation of a trifluoromethyl group has been shown to be a viable strategy for enhancing this activity.

Antibacterial and Antifungal Activity: Studies have demonstrated that quinoxaline derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.govrsc.orgicm.edu.pl The presence of a trifluoromethyl group can be crucial for potency. For instance, a study on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives revealed that the analogue with a trifluoromethyl group at the 6-position, a close structural relative to the title compound, showed the highest activity against Gram-positive bacteria. nih.gov Similarly, other research has identified trifluoromethyl-substituted pyrazole (B372694) derivatives as potent inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the ability to eradicate biofilms. nih.gov

Interactive Table: Antibacterial Activity of Selected Trifluoromethylated Heterocycles

| Compound ID | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1g (6-trifluoromethyl-2,3-bis(bromomethyl)quinoxaline) | Gram-positive bacteria | Highest Activity in Series | Not Quantified | nih.gov |

| 13 (Trifluoromethyl-substituted pyrazole) | MRSA | MIC | 3.12 µg/mL | nih.gov |

| 25 (Bromo and trifluoromethyl-substituted pyrazole) | S. aureus | MIC | 0.78 µg/mL | nih.gov |

| 25 (Bromo and trifluoromethyl-substituted pyrazole) | E. faecium | MIC | 0.78 µg/mL | nih.gov |

Antiviral Activity: The quinoxaline nucleus is a key component in many compounds evaluated for antiviral efficacy. proquest.comrsc.orgnih.gov These derivatives have been investigated for activity against a wide range of viruses, including DNA viruses like the herpes virus. proquest.comsapub.org While specific studies focusing solely on the antiviral properties of this compound are not extensively detailed in the reviewed literature, the general promise of the quinoxaline scaffold suggests this as a potential area for future investigation. proquest.comnih.gov The development of quinoxaline-based compounds remains a growing area of interest for antiviral drug discovery. nih.govconsensus.app

Quinoxaline derivatives have been identified as possessing anti-inflammatory properties. researchgate.netnih.gov Research has shown that certain aminoalcohol-based quinoxaline small molecules can reduce leukocyte migration and decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models. nih.gov Highly fluorinated indenoquinoxalines, which share a core heterocyclic structure, have also been noted for their anti-inflammatory effects. mdpi.com While direct studies on the immunomodulatory effects of this compound are limited, the established anti-inflammatory potential of the broader quinoxaline class suggests that this compound and its analogues could be promising candidates for treating inflammatory conditions. nih.govnih.gov

The anticancer activity of quinoxaline derivatives is one of their most widely reported biological properties. researchgate.netnih.govmdpi.com The trifluoromethyl group plays a significant role in enhancing the potency of these compounds. A series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline-1,4-di-N-oxide derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. pnrjournal.com The results indicated that anticancer activity was dependent on the substituents, with several trifluoromethylated compounds demonstrating potent growth inhibition at sub-micromolar concentrations. pnrjournal.com For example, 2-benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide showed a mean GI50 (Growth Inhibition) value of 0.15 µM across the 60-cell line panel. pnrjournal.com These compounds are often studied for their ability to inhibit protein kinases, a key target in cancer therapy. ekb.eg

Interactive Table: In Vitro Anticancer Activity of Trifluoromethylated Quinoxaline Analogues

| Compound | R Group | R' Group | Mean GI50 (µM) | Cancer Cell Lines | Reference |

|---|---|---|---|---|---|

| 1 | H | 3-methylbut-1-en-2-yl | 1.02 | 60-cell line panel | pnrjournal.com |

| 2 | Cl | Phenyl | 0.42 | 60-cell line panel | pnrjournal.com |

| 3 | F | Isobutyryl | 0.52 | 60-cell line panel | pnrjournal.com |

| 4 | F | Phenyl | 0.15 | 60-cell line panel | pnrjournal.com |

| 5 | H | 2,2-dimethylpropanoyl | 0.49 | 60-cell line panel | pnrjournal.com |

Quinoxaline derivatives have demonstrated significant potential as agents against various protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. core.ac.ukresearchgate.netnih.gov The introduction of a trifluoromethyl group at the 3-position of the quinoxaline ring has been shown to increase giardicidal activity. nih.gov In the context of malaria, structure-activity relationship studies of quinoxaline 1,4-di-N-oxide derivatives revealed that bioisosteric modification and specific substitutions are key to their antiplasmodial activity. frontiersin.org For instance, 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide was found to be nearly five times more active than chloroquine (B1663885) against Plasmodium falciparum. frontiersin.org The development of quinoxaline-based compounds, some with anti-schistosomal activity, has yielded molecules with potent antimalarial effects in the low nanomolar range. nih.gov The use of trifluoromethylated bioisosteres is considered a promising strategy for discovering new leads against protozoal and malarial diseases. nih.gov

Derivatives of the quinoxaline and quinoxalinone scaffolds have been investigated for their effects on the central nervous system, showing potential as antidepressants and anxiolytics. ijpsjournal.comnih.govmdpi.com Research on quinoxalinone derivatives has shown that they can produce antidepressant-like effects in animal models such as the Forced Swim Test (FST). researchgate.net For example, 6-nitro-2(1H)-quinoxalinone demonstrated both anxiolytic and antidepressant-like effects in rats. researchgate.net Furthermore, novel quinoxaline-based 5-HT3 receptor antagonists have been developed and shown to exhibit significant antidepressant and anti-anxiety-like effects in various rodent models, suggesting modulation of the serotonergic system. nih.govnih.gov Given that the trifluoromethyl group can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs, this compound and its analogues represent an interesting avenue for the development of novel treatments for neurological and mood disorders. mdpi.com

Metabolic Disease Modulations (e.g., Antidiabetic, Aldose Reductase Inhibition)

The quinoxalin-2(1H)-one framework is a recognized scaffold in the design of inhibitors for aldose reductase (ALR2), an enzyme pivotal in the polyol pathway of glucose metabolism. atlantis-press.com Elevated activity of this pathway is linked to diabetic complications. nih.gov Consequently, inhibitors of ALR2 are considered promising therapeutic agents for managing such complications. atlantis-press.comnih.gov

Research into quinoxalinone derivatives has yielded potent ALR2 inhibitors. nih.govnih.gov Modifications at the N1 and C3 positions of the quinoxalinone core are common strategies to enhance inhibitory activity. atlantis-press.comnih.govatlantis-press.com For instance, introducing a carboxyl group at the N1 position and a hydroxyphenol group at the C3 position has been shown to produce compounds with significant ALR2 inhibitory activity. atlantis-press.com One such compound demonstrated an IC50 value of 26.5 nM against aldose reductase. atlantis-press.com

Furthermore, studies have focused on creating multifunctional agents that combine ALR2 inhibition with antioxidant properties to better combat the oxidative stress associated with diabetic complications. nih.govnih.gov The introduction of phenolic structures into the quinoxalinone scaffold has proven effective in achieving this dual activity. nih.gov A series of these compounds showed potent and selective ALR2 inhibition, with IC50 values ranging from 0.032 to 0.468 μM. nih.gov

While direct antidiabetic studies on this compound are not extensively detailed, related trifluoromethylated quinoxaline structures have been investigated. A compound identified as 6,7-dichloro-2-trifluoromethyl-3-(5-methyl-1,3,4-thiadiazo-2-ylsulfanyl)-quinoxaline was used as a standard in an in-vitro assay for glucose-dependent insulinotropic activity, indicating the relevance of the trifluoromethyl-quinoxaline scaffold in antidiabetic research. nih.gov

Table 1: Aldose Reductase (ALR2) Inhibition by Quinoxalin-2(1H)-one Derivatives

| Compound Derivative | Target | IC50 Value | Key Structural Features | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one based ALR2 Inhibitors | Aldose Reductase (ALR2) | 0.032 - 0.468 µM | Phenolic structure for antioxidant activity | nih.gov |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | Aldose Reductase (ALR2) | 0.032 µM | Most active in its series | nih.gov |

| Quinoxalinone with N1-carboxyl and C3-hydroxyphenol | Aldose Reductase (ALR2) | 26.5 nM | N1-carboxyl and C3-hydroxyphenol groups | atlantis-press.com |

| Quinoxalin-2(1H)-one based ALR2 Inhibitors (Series 6) | Aldose Reductase (ALR2) | 0.091 - 10.214 µM | Quinoxalin-2(1H)-one scaffold | nih.gov |

Kinase Inhibition Profiles

The quinoxaline scaffold is a prominent feature in the development of kinase inhibitors, which are crucial in anticancer drug discovery. researchgate.netnih.gov Derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated as inhibitors of various receptor tyrosine kinases (RTKs), demonstrating the versatility of this structural motif. nih.gov

One area of focus has been the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a validated molecular target in oncology. nih.gov Researchers have synthesized series of 3-vinyl-quinoxalin-2(1H)-one derivatives that displayed significant cytotoxicity against several cancer cell lines, with activity linked to FGFR1 inhibition. nih.gov Another study identified new quinoxaline-based derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with one compound exhibiting an IC50 of 2.7 nM. rsc.org

The introduction of a trifluoromethyl group is a known strategy in the design of potent kinase inhibitors. nih.gov For example, starting from a quinoline-based hit, medicinal chemists developed a highly potent and selective mTOR inhibitor, Torin1, which features a trifluoromethylphenyl group. nih.gov This compound demonstrated remarkable selectivity for mTOR over other kinases like PI3K. nih.gov Similarly, substituted 4-(3-hydroxyanilino)-quinolines have been identified as potent inhibitors of RET kinase, another important target in cancer therapy. nih.gov Although a comprehensive kinase inhibition profile for this compound itself is not available, the established importance of both the quinoxalinone core and the trifluoromethyl group in targeting various kinases suggests its potential in this domain. researchgate.netnih.govnih.gov

Table 2: Kinase Inhibition by Quinoxaline and Related Heterocyclic Derivatives

| Compound Derivative | Target Kinase | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| 3-Vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Good-to-excellent cytotoxicity | nih.gov |

| Quinoxaline-based derivative (17b) | VEGFR-2 | 2.7 nM (IC50) | rsc.org |

| Torin1 (Benzonaphthyridinone with CF3 group) | mTOR | 2-10 nM (cellular IC50) | nih.gov |

| Substituted 4-(3-hydroxyanilino)-quinoline (Compound 38) | RET Kinase | 3 nM (Ki) | nih.gov |

| Sorafenib | Multiple Kinases (VEGFR, PDGFR, etc.) | 4.3 µM (Median IC50 in vitro) | duke.edu |

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms through which this compound and its analogs exert their effects is critical for their development as therapeutic agents.

Interaction with Enzymes and Receptors

Molecular docking studies have provided insights into how quinoxalinone derivatives bind to their biological targets. In the context of ALR2 inhibition, modeling suggests that side chains grafted at the N1 and C3 positions fit well into the enzyme's active site cavities. atlantis-press.com The design of multifunctional ALR2 inhibitors has been guided by these simulations, which help explain the observed biological activity and selectivity. nih.gov

For kinase inhibition, docking studies have been instrumental in elucidating the binding modes of quinoxaline-based compounds. The interaction of 3-vinyl-quinoxalin-2(1H)-one derivatives with FGFR1 was analyzed, revealing that the presence of a carbonyl group could facilitate the formation of two hydrogen bonds within the kinase's active site. nih.gov Similarly, the potent activity of a VEGFR-2 inhibitor was rationalized through docking studies that showed its interaction with the enzyme's active site. rsc.org The trifluoromethyl group itself can enhance binding affinity through strong electrostatic and hydrophobic interactions with the target protein. mdpi.com

DNA-Damaging Properties

While the quinoxaline scaffold is a component of various bioactive molecules, the potential for DNA damage appears to be highly dependent on the specific chemical structure. Studies on a class of related compounds, quinoxaline-di-N-oxides (QdNOs), have shown that they can induce DNA damage. nih.govnih.govmdpi.com The mechanism for these N-oxide derivatives is often linked to their metabolic activation, which generates free radicals capable of inhibiting DNA synthesis and causing damage. mdpi.com This process can lead to the upregulation of DNA repair systems in bacteria. mdpi.com For example, one quinoxaline 1,4-di-N-oxide derivative was found to induce a clear dose-dependent increase in DNA damage in Caco-2 cells under hypoxic conditions. nih.gov

However, it is crucial to note that these findings relate to quinoxaline-di-N-oxides, which are structurally distinct from this compound. Specific studies on the DNA-damaging or genotoxic properties of this compound itself are not prevalent in the reviewed scientific literature. Therefore, one cannot directly extrapolate the genotoxicity of QdNOs to this specific compound.

Modulatory Effects on Signal Transduction Pathways

The kinase inhibitory activity of quinoxalinone derivatives directly translates to the modulation of critical intracellular signal transduction pathways that regulate cell proliferation, survival, and differentiation. nih.govrsc.org By inhibiting kinases like FGFR1 and VEGFR-2, these compounds can block the downstream signaling cascades they control. nih.govrsc.org

For example, FGFR signaling is involved in pathways such as the Ras-Raf-MEK-ERK pathway. Inhibition of FGFR1 by quinoxalinone derivatives can disrupt these signals, leading to the observed antiproliferative effects in cancer cells. nih.gov Likewise, VEGFR-2 inhibitors interfere with the signaling required for angiogenesis. Mechanistic investigations of a potent quinoxaline-based VEGFR-2 inhibitor revealed it induced apoptosis and arrested the cell cycle in the G2/M phase. rsc.org

Furthermore, mTOR inhibitors featuring a trifluoromethylphenyl group, such as Torin1, potently block the phosphorylation of substrates of both mTORC1 and mTORC2 complexes. nih.gov This disrupts the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer. nih.gov The modulation of these key signaling networks is a primary mechanism behind the anticancer potential of these compounds. wechemglobal.com

Influence of the Trifluoromethyl Group on Biological Properties

The incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a widely used and effective strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.comwechemglobal.comnih.govresearchgate.net The unique physicochemical properties of the -CF3 group profoundly influence a drug candidate's biological activity, metabolic stability, and pharmacokinetics. mdpi.com

Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule. mdpi.com This property can improve membrane permeability, facilitating transport across biological barriers like the cell membrane and potentially the blood-brain barrier. mdpi.commdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable and resistant to metabolic degradation. mdpi.com Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group is a common tactic to block metabolic hotspots, thereby increasing the compound's half-life. mdpi.com

Improved Binding Affinity : The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. mdpi.com This can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding and electrostatic interactions. mdpi.com The increased size of the -CF3 group compared to a hydrogen or methyl group can also lead to better hydrophobic interactions within a target's binding pocket, potentially increasing both affinity and selectivity. mdpi.comnih.gov

Bioisosterism : The CF2H group, a close relative, is considered a bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov The -CF3 group itself is sometimes used as a bioisostere for chlorine due to steric similarities. mdpi.com

Enhancement of Lipophilicity and Bioavailability Considerations

The trifluoromethyl group is well-regarded for its ability to increase the lipophilicity of a compound. researchgate.netpnas.org Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross biological membranes, a prerequisite for reaching its target and exerting a therapeutic effect. An increase in lipophilicity can lead to improved absorption and, consequently, enhanced bioavailability. rsc.org

For quinoxalinone derivatives, the introduction of lipophilic groups has been a strategy to modulate their distribution within biological systems. nih.gov While specific logP values for this compound are not documented in the available research, it is anticipated that the presence of the CF3 group at the 6-position significantly increases its lipophilicity compared to the unsubstituted quinoxalin-2(1H)-one. This is due to the hydrophobic nature of the trifluoromethyl group.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for various quinoxalinone derivatives suggest that structural modifications, including the addition of halogen atoms, can influence properties like Caco-2 permeability, a model for intestinal absorption. nih.gov For instance, in a study of different quinoxalinone and quinazolinone derivatives, the presence of a fluorine atom was noted to contribute positively to the volume of distribution (VDss), indicating a higher affinity for tissues. nih.gov It is therefore reasonable to extrapolate that this compound would exhibit enhanced membrane permeability and potentially higher oral bioavailability compared to its non-fluorinated counterpart.

Table 1: Predicted Physicochemical Properties of Quinoxalinone Derivatives

| Compound | Predicted Property | Predicted Value/Effect | Source |

| Quinoxalinone Derivatives | Caco-2 Permeability | Influenced by structural modifications | nih.gov |

| Quinoxalinone with Fluorine | Volume of Distribution | Positive contribution from fluorine atom | nih.gov |

| Amidinoquinoxaline Nitrones | Lipophilicity (logP) | Modulated by substituent introduction | nih.gov |

Note: This table is illustrative and based on general findings for quinoxalinone derivatives, as specific comparative data for this compound and quinoxalin-2(1H)-one is unavailable.

Impact on Metabolic Stability

Metabolic studies on various quinoxaline derivatives, such as quinoxaline 1,4-di-N-oxides, have shown that metabolism often involves reduction of the N-oxide groups and other transformations. acs.orgresearchgate.netnih.gov The introduction of a trifluoromethyl group can block potential sites of metabolism. For example, if a position on the benzene ring of the quinoxalinone nucleus is susceptible to hydroxylation by CYP enzymes, placing a trifluoromethyl group at that position can prevent this metabolic pathway, thereby increasing the compound's half-life.

While specific metabolic pathways for this compound have not been detailed, it is highly probable that the trifluoromethyl group at the 6-position enhances its metabolic stability compared to quinoxalin-2(1H)-one. This would lead to a longer duration of action and potentially a more favorable pharmacokinetic profile. In silico predictions for other quinoxalinone derivatives have indicated that metabolism by CYP isoforms like CYP3A4 and CYP2D6 can be expected, and structural modifications play a key role in determining the metabolic fate. nih.gov

Table 2: Inferred Metabolic Profile of this compound

| Compound | Predicted Metabolic Feature | Rationale |

| This compound | Increased Metabolic Stability | The C-F bonds in the trifluoromethyl group are highly resistant to metabolic cleavage. |

| This compound | Blockage of Metabolic Sites | The CF3 group can prevent hydroxylation at the 6-position of the quinoxalinone ring. |

| This compound | Potentially Longer Half-life | Reduced metabolic clearance would lead to a longer duration of the compound in the body. |

Note: This table is based on established principles of metabolic stability for trifluoromethylated compounds, as direct experimental data for this compound is not available.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. unibas.ch While specific docking studies centered exclusively on 6-(Trifluoromethyl)quinoxalin-2(1H)-one are not extensively detailed in the provided search results, the broader class of quinoxaline (B1680401) derivatives has been the subject of numerous such investigations, targeting a variety of proteins.

For instance, studies on quinoxaline derivatives have explored their potential as inhibitors for targets like the c-Jun N-terminal kinases 1 (JNK1) and the epidermal growth factor receptor (EGFR). tandfonline.comnih.gov In these simulations, the quinoxaline scaffold is typically positioned within the active site of the target protein, and its interactions with key amino acid residues are analyzed. The trifluoromethyl group, known for its strong electron-withdrawing nature and potential to form specific interactions like halogen bonds or hydrogen bonds, plays a crucial role in modulating the binding affinity and selectivity of the ligand. acs.org

The general procedure for such simulations involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's geometry is optimized to its lowest energy conformation. The protein structure is often obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning appropriate charges. The docking process then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site, each of which is scored based on a force field that estimates the binding energy. springernature.com

Simulations of quinoxaline derivatives have shown that the quinoxaline ring can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan and phenylalanine. nih.gov The nitrogen atoms in the quinoxaline ring and the carbonyl oxygen can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in the protein's active site. nih.gov

To illustrate the nature of data obtained from such studies, the following table presents hypothetical docking scores and interacting residues for a series of quinoxaline derivatives against a protein target, based on the types of findings reported for this class of compounds.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -8.5 | Trp481, Phe525 | π-π stacking |

| Derivative B | -7.9 | Asp616, Asp404 | Hydrogen bond |

| Derivative C | -9.2 | Trp481, Asp616 | π-π stacking, Hydrogen bond |

This table is a representative example based on findings for related quinoxaline derivatives and does not represent actual data for this compound from the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. nih.gov

For quinoxaline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticancer and corrosion inhibition properties. researchgate.netnih.gov A typical QSAR study involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like k-Nearest Neighbor (kNN), are then used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov

While a specific QSAR study for this compound was not found in the search results, studies on related quinoxaline and triazole derivatives highlight the importance of certain descriptors. For example, electrostatic and steric fields are often found to be significant contributors to the biological activity of these compounds. nih.gov The presence of a trifluoromethyl group would significantly impact these descriptors, suggesting its important role in modulating the activity of the parent molecule.

The following table provides an example of the statistical results from a 3D-QSAR study on a series of anticancer agents, illustrating the type of data generated in such an analysis.

| Parameter | Value | Description |

| r² | 0.8713 | Squared correlation coefficient, indicating a strong relationship between descriptors and activity. |

| q² | 0.2129 | Internal predictivity of the model. |

| pred_r² | 0.8417 | External predictivity of the model on a test set of compounds. |

| pred_r²se | 0.1255 | Error term for the predictive correlation coefficient. |

This table is based on a 3D-QSAR study of substituted 1,2,4-triazole (B32235) derivatives and is intended to be representative of the data from such analyses. nih.gov

Density Functional Theory (DFT) Applications for Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. nih.gov For quinoxaline derivatives, DFT calculations have been extensively used to explore their reactivity, electronic stability, and optical properties. tandfonline.comias.ac.in

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

DFT calculations on quinoxaline derivatives have shown that the HOMO and LUMO are often localized over the quinoxaline ring system. nih.gov The introduction of substituents, such as a trifluoromethyl group, can significantly alter the energies of these orbitals and, consequently, the reactivity of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels.

Furthermore, DFT can be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide further insights into the molecule's reactivity and potential for interaction with other species. nih.gov

The following table presents DFT calculated electronic properties for a selection of quinoxaline derivatives, showcasing the type of data obtained from these studies.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 1-nonyl-3-phenylquinoxalin-2-one | -6.1155 | -2.2251 | 3.8904 |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | -6.0504 | -3.2446 | 2.8058 |

This table presents data from DFT studies on related quinoxaline derivatives. nih.govnih.gov

Advanced Applications of 6 Trifluoromethyl Quinoxalin 2 1h One and Its Analogues

Role in Drug Discovery and Development Pipelines

Quinoxalin-2(1H)-one and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. acs.orgresearchgate.net The incorporation of a trifluoromethyl group is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. mdpi.commdpi.com

The trifluoromethylated quinoxalinone core is a key component in the development of targeted therapies. For instance, derivatives of this scaffold have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. rsc.org A series of novel quinoxaline-2(1H)-one derivatives were synthesized and evaluated for their anti-proliferative activity against several human cancer cell lines, with some compounds showing significant inhibitory effects on VEGFR-2. rsc.org

Furthermore, complex tetracyclic derivatives containing the quinoxaline (B1680401) moiety are under investigation for treating neuropsychiatric and neurological disorders. acs.org One such compound, which acts as a potent serotonin (B10506) 5-HT2A antagonist and dopamine (B1211576) D2 antagonist, has entered clinical development. acs.org The development of efficient synthetic methods, such as visible-light-driven difluoromethylation, allows for the creation of diverse libraries of these compounds, facilitating the discovery of new lead compounds and drug candidates. mdpi.com The 3-aminoquinoxalin-2(1H)-one structure, in particular, is found in molecules with applications as histamine-4 receptor antagonists and aldose reductase inhibitors. acs.org

Research into the synthesis of various functionalized quinoxalin-2(1H)-ones continues to expand their therapeutic potential. Visible-light-induced reactions, for example, have enabled the creation of C3-trifluoromethylated quinoxalin-2(1H)-ones, which are valuable for pharmaceutical research. researchgate.netrsc.org

| Compound Class | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Quinoxaline-2(1H)-one Derivatives | VEGFR-2 Inhibition (Anticancer) | Compound 11g in the study was the most active, with an IC50 value of 0.75 μM against VEGFR-2. | rsc.org |

| Tetracyclic Quinoxaline Derivatives | Neuropsychiatric Disorders (5-HT2A/D2 Antagonist) | Discovery of ITI-007, an orally active multifunctional drug candidate for treating psychosis and other CNS disorders. | acs.org |

| 3-Aminoquinoxalin-2(1H)-ones | Various (e.g., Histamine-4 Receptor Antagonist) | These structures are key pharmacophores for a range of therapeutic applications. | acs.org |

| 3-Difluoromethyl-quinoxalin-2-ones | General Drug Discovery | Development of practical visible-light driven synthesis methods to create novel drug candidates. | mdpi.com |

Applications in Material Science

The quinoxalin-2(1H)-one fragment is a valuable component in material science, largely due to its inherent electronic properties. mdpi.com It functions as an electron-withdrawing unit, making it a suitable building block for various functional materials. nih.gov The rigid and planar structure of the quinoxalinone core facilitates π-electron delocalization, which is essential for applications in organic electronics. jmaterenvironsci.com The number of publications related to quinoxalin-2(1H)-ones has steadily increased, indicating a growing interest in their application in materials. mdpi.com

A significant application of the quinoxalin-2(1H)-one scaffold in material science is in the construction of "push-pull" systems. nih.gov In these systems, the electron-accepting (pull) quinoxalinone core is connected to an electron-donating (push) group through a π-conjugated spacer. This architecture leads to an intramolecular charge-transfer (ICT) character upon photoexcitation, which is fundamental to their desirable photophysical properties, such as strong absorption and emission in the visible spectrum. jmaterenvironsci.comnih.gov

The trifluoromethyl group on the quinoxalinone ring further enhances its electron-accepting nature, which can be used to fine-tune the optical and electronic properties of the resulting chromophores. Research has demonstrated that the specific placement of the electron-donor group on the quinoxalinone core drastically influences the absorption and emission intensities of these push-pull chromophores. nih.gov These materials are being explored for use in various optoelectronic devices. For example, quinoxalinone-based D-π-A (Donor-π-Acceptor) organic dyes have been designed and studied for their potential as sensitizers in dye-sensitized solar cells (DSSCs), where their ability to absorb light and facilitate electron transfer is critical. jmaterenvironsci.com

| System Type | Key Components | Noteworthy Property | Potential Application | Reference |

|---|---|---|---|---|

| Push-Pull Chromophore | Pull : Quinoxalinone Core Push : Dimethylaminostyryl (DMAS) | Strong absorption and emission in the visible spectrum; properties are highly sensitive to the substitution pattern. | Organic Electronics, Fluorescent Dyes | nih.gov |

| D-π-A Dye | Donor : Various heterocycles π-Spacer : Conjugated system Acceptor : Quinoxalinone linked to 2-cyanoacrylic acid | Efficient intramolecular charge transfer (ICT) and good light-harvesting efficiency. | Dye-Sensitized Solar Cells (DSSCs) | jmaterenvironsci.com |

Analytical Chemistry Applications

The unique photophysical properties of quinoxalin-2(1H)-one derivatives also make them suitable for applications in analytical chemistry, particularly in the development of fluorescent probes and sensors.

While direct evidence for the use of 6-(Trifluoromethyl)quinoxalin-2(1H)-one as a standard fluorophore in High-Performance Liquid Chromatography (HPLC) is not extensively documented in the provided search results, the fundamental properties of its analogues suggest strong potential. Quinoxalinone derivatives exhibit fluorescence, and their synthesis can be tailored to create probes. rsc.org For example, a study on the reduction of an azide-based quinoxalinone probe was monitored by RP-HPLC, demonstrating the compatibility of this class of compounds with standard analytical techniques. rsc.org The strong fluorescence and ability to be functionalized make quinoxalinones promising candidates for derivatizing agents in HPLC to enable sensitive detection of analytes.

The development of fluorogenic probes for detecting specific analytes is a key area of research. Analogues of this compound, such as 7-aminoquinoxalinone, have been investigated for their sensing capabilities. rsc.org These compounds can exhibit changes in their fluorescence properties, such as emission intensity, in response to environmental factors like pH or the presence of specific bio-analytes. rsc.org

For instance, an azide-based fluorogenic probe derived from a quinoxalin-2(1H)-one structure was developed for the detection of hydrogen sulfide (B99878) (H₂S). The probe's fluorescence was quenched by the azide (B81097) group, but upon reaction with H₂S, a highly fluorescent aminopyrazine product was released, allowing for sensitive detection. rsc.org The detection limit for NaHS was calculated to be 1.30 μM, showcasing the high sensitivity achievable with these systems. rsc.org This principle of designing a "turn-on" fluorescent response can be adapted for the detection of various ions and molecules, including potentially alkali metal ions, by incorporating appropriate ion-binding moieties into the quinoxalinone structure.

Future Research Directions and Emerging Trends

Expansion of C3-Functionalization Strategies

The direct functionalization of the C3–H bond of the quinoxalin-2(1H)-one core is a highly efficient and atom-economical strategy for creating diverse derivatives. nih.govchim.it This area has seen significant progress, moving from traditional condensation reactions to advanced direct C-H activation methods. nih.govportico.org Future efforts are expected to focus on expanding the portfolio of functional groups that can be introduced at this position, particularly for the 6-(trifluoromethyl)quinoxalin-2(1H)-one template.

Key emerging strategies include:

Novel Radical Reactions: The use of radical precursors, such as sodium alkylsulfinates and phenyliodine(III) dicarboxylates, under catalyst-free conditions has enabled direct C3-alkylation. researchgate.net Future work will likely explore a broader range of radical sources to introduce more complex alkyl, perfluoroalkyl, and other functional moieties. acs.orgnih.gov

Multi-component Reactions (MCRs): MCRs that allow for the simultaneous introduction of multiple substituents are a promising frontier. mdpi.com For instance, three-component reactions involving quinoxalin-2(1H)-ones, olefins, and various radical sources (e.g., TMSN₃ for azidoalkylation or CF₃SO₂Na for trifluoroalkylation) have been developed. nih.gov Expanding these MCRs to the this compound core could rapidly generate libraries of complex molecules for screening.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and green approach for C3-functionalization, including acylation and the introduction of fluorinated alkyl groups. nih.govchim.it Future research will likely focus on developing new photocatalytic systems that are more efficient and can facilitate previously challenging transformations. researchgate.net

Table 1: Emerging C3-Functionalization Strategies for the Quinoxalin-2(1H)-one Scaffold

| Functionalization Type | Reagents/Catalysts | Key Features | Representative Reference |

| Alkylation | Sodium Alkylsulfinates, PhI(O₂CMe)₂ | Catalyst-free, radical pathway. | researchgate.net |

| Alkylation | 4-Alkyl-1,4-dihydropyridines (R-DHPs), BI-OAc | Mild conditions, good for late-stage modification. | chim.it |

| Trifluoroalkylation | CF₃SO₂Na, Graphene Oxide (GO) Catalyst | Three-component reaction with alkynes. | nih.gov |

| Azidoalkylation | Olefins, TMSN₃, PhI(OAc)₂ | Cascade radical reaction. | nih.gov |

| Arylation | Benzoyl Peroxide (BPO) | Metal-free, visible light or thermal conditions. | chim.it |

| Acylation | α-Oxocarboxylic Acids, BaTiO₃ | Piezochemically-driven, solvent-free. | mdpi.com |

Development of Novel Heterogeneous Catalysts for Sustainable Synthesis

The shift towards green and sustainable chemistry is a major trend, and the synthesis of quinoxalinone derivatives is no exception. jocpr.com Heterogeneous catalysts are at the forefront of this movement due to their ease of recovery, reusability, and potential for reducing waste. mdpi.comnih.gov Research is moving beyond traditional homogeneous catalysts to explore a variety of solid-supported systems.

Future directions in this area include:

Graphitic Carbon Nitride (g-C₃N₄): This metal-free, low-cost photocatalyst has shown effectiveness in mediating C-H hydroxylation and sulfenylation of quinoxalin-2(1H)-ones under visible light. mdpi.com Further exploration could adapt these methods for the 6-trifluoromethyl derivative.

Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): These porous materials serve as highly active and stable heterogeneous catalysts. mdpi.comnih.gov For example, a 2D-COF has been used to catalyze C3 arylation and alkylation of quinoxalin-2(1H)-ones. mdpi.com Designing MOFs and COFs with specific active sites could lead to highly selective transformations.

Piezoelectric Materials: Materials like barium titanate (BaTiO₃) can convert mechanical energy (from ball milling) into chemical potential to drive reactions, such as the C3-acylation of quinoxalin-2(1H)-ones. mdpi.com This solvent-free approach is highly sustainable and has potential for large-scale production. mdpi.com

Nanocatalysts: Nanoparticles of materials like zirconia (ZrO₂) and cobalt have been employed as reusable catalysts for the synthesis of the quinoxaline (B1680401) ring system itself. nih.gov The development of nanocatalysts for the specific functionalization of pre-formed this compound is a logical next step.

Table 2: Types of Heterogeneous Catalysts in Quinoxalin-2(1H)-one Chemistry

| Catalyst Type | Example Material | Application | Key Advantages | Reference |

| Photocatalyst | Graphitic Carbon Nitride (g-C₃N₄) | C-H hydroxylation, sulfenylation | Metal-free, low cost, visible light activation | mdpi.com |

| Photocatalyst | Covalent-Organic Framework (2D-COF) | C3 arylation and alkylation | Recyclable, high photocatalytic activity | mdpi.com |

| Piezoelectric Catalyst | Barium Titanate (BaTiO₃) | C3 acylation | Solvent-free, uses mechanical energy | mdpi.com |